molecular formula C19H23N5O3 B2634232 benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 2210137-84-9

benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

Cat. No. B2634232
CAS RN: 2210137-84-9
M. Wt: 369.425
InChI Key: QAKMQZCFSVRMDC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzyl group, a 1,2,4-triazole ring, an 8-azabicyclo[3.2.1]octane ring, and a carbamate group . These groups are common in many biologically active compounds, suggesting that this compound could have potential applications in medicinal chemistry .


Molecular Structure Analysis

The compound’s structure can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the compound.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carbamate group could undergo hydrolysis, and the triazole ring could participate in click reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally . The compound’s properties would likely be influenced by factors such as its functional groups and molecular structure .

Scientific Research Applications

Structural and Conformational Studies

Extensive studies on carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, including the compound of interest, have been conducted. Iriepa et al. (2004) and another study by the same authors (2011) have delved into the synthesis, spectroscopic, and crystallographic analysis of these compounds. These studies provide valuable insights into the structural and conformational aspects of these molecules (Iriepa et al., 2004), (Iriepa & Bellanato, 2011).

Synthesis of Chiral Azabicyclic Systems

Francisco et al. (2003) investigated the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This process, utilizing phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives of aminoalditols, represents a method for preparing these bicyclic arrays and selectively oxidizing specific carbons in the carbohydrate skeleton (Francisco, Herrera, & Suárez, 2003).

Enantioselective Synthesis

Campbell et al. (2009) describe the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The paper highlights an iodolactamization as a key step in the synthesis process, showcasing the significance of this compound in medicinal chemistry (Campbell et al., 2009).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential health effects . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

benzyl N-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(10-21-19(26)27-11-14-4-2-1-3-5-14)24-15-6-7-16(24)9-17(8-15)23-13-20-12-22-23/h1-5,12-13,15-17H,6-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKMQZCFSVRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate

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